molecular formula C7H8IN5O B603299 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1807982-53-1

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B603299
CAS RN: 1807982-53-1
M. Wt: 305.08g/mol
InChI Key: QPXKCOQPERBTBY-UHFFFAOYSA-N
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Description

The compound “5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including an iodo-substituted pyrazole ring and a 1,2,4-triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, 4-Iodopyrazole, a component of the compound, is a valuable intermediate for the synthesis of biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the iodine atom on the pyrazole ring could potentially make it susceptible to various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Iodopyrazole, a component of the compound, is a solid with a melting point of 108-110 °C .

Safety and Hazards

As with any chemical compound, handling “5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole” would require appropriate safety precautions. For instance, 4-Iodopyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXKCOQPERBTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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